2,2-dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2,2-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound with the molecular formula C₆H₆Cl₂N₂O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a dichloroacetamide group attached to a methyl-substituted oxazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 5-methyl-1,2-oxazole with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-methyl-1,2-oxazole+2,2-dichloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The oxazole ring can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
Substitution: Products include azides, amines, or thiols depending on the nucleophile used.
Hydrolysis: The major products are 5-methyl-1,2-oxazole-3-carboxylic acid and dichloroacetamide.
Oxidation: Oxidation can lead to the formation of oxazole N-oxides.
Scientific Research Applications
2,2-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring may also interact with biological receptors, contributing to its overall biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- Carfentrazone-ethyl
- Benzoxazole derivatives
Uniqueness
2,2-Dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its specific combination of a dichloroacetamide group and a methyl-substituted oxazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while benzoxazole derivatives are known for their antimicrobial and anticancer properties, the presence of the dichloroacetamide group in this compound enhances its potential as an enzyme inhibitor.
Properties
Molecular Formula |
C6H6Cl2N2O2 |
---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-3-2-4(10-12-3)9-6(11)5(7)8/h2,5H,1H3,(H,9,10,11) |
InChI Key |
CAQQSVVSXVAOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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